molecular formula C11H12FN3 B13617337 4-(4,5-dimethyl-1H-imidazol-2-yl)-3-fluoroaniline

4-(4,5-dimethyl-1H-imidazol-2-yl)-3-fluoroaniline

Cat. No.: B13617337
M. Wt: 205.23 g/mol
InChI Key: IKGMLBLKKDRLMH-UHFFFAOYSA-N
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Description

4-(4,5-Dimethyl-1H-imidazol-2-yl)-3-fluoroaniline (CAS 1251300-70-5) is a fluorinated aniline derivative incorporating a 4,5-dimethyl-1H-imidazole ring. This structure classifies it as a valuable intermediate in medicinal chemistry, particularly for synthesizing novel heterocyclic compounds with potential biological activity. The molecular formula is C11H12FN3, and it has a molecular weight of 205.23 g/mol . The primary research value of this compound lies in its role as a key building block for the development of potent and selective enzyme inhibitors. Its structural features are commonly found in molecules designed to target kinase enzymes, such as the transforming growth factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5) . Inhibiting ALK5 is a prominent therapeutic strategy in oncology, as the TGF-β signaling pathway is a potent immunosuppressive cytokine in the tumour microenvironment and its inhibition can counteract tumour progression . This compound serves as a critical synthon for constructing more complex molecules that fit into the ATP-binding pocket of such kinases, thereby blocking their activity . Beyond its application in kinase inhibitor development, the imidazole core is a privileged scaffold in drug discovery. Imidazole-containing compounds are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the aniline and imidazole functional groups makes this compound a versatile precursor for generating diverse chemical libraries through further synthetic modification, such as the formation of Schiff bases or other fused heterocyclic systems, for biological screening . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

4-(4,5-dimethyl-1H-imidazol-2-yl)-3-fluoroaniline

InChI

InChI=1S/C11H12FN3/c1-6-7(2)15-11(14-6)9-4-3-8(13)5-10(9)12/h3-5H,13H2,1-2H3,(H,14,15)

InChI Key

IKGMLBLKKDRLMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=C(C=C(C=C2)N)F)C

Origin of Product

United States

Preparation Methods

Imidazole Ring Formation and Functionalization

The imidazole ring bearing methyl groups at the 4 and 5 positions is typically prepared through condensation reactions of suitable precursors such as α-haloketones and amidines or via cyclization of urea derivatives with propargylic amines under base catalysis. One modern approach involves base-catalyzed intramolecular hydroamidation of propargylic ureas, which proceeds rapidly under mild conditions with high chemo- and regioselectivity to form imidazol-2-one intermediates that can be further converted into imidazole derivatives.

  • The use of strong organic bases such as phosphazene base BEMP has been shown to catalyze this cyclization efficiently at ambient temperature with reaction times as short as 1 minute.
  • Computational studies support a mechanism involving base-mediated isomerization to allenamide intermediates followed by ring closure.

Palladium-Catalyzed Cross-Coupling Reactions

In some synthetic routes, palladium-catalyzed amination (Buchwald-Hartwig type) is employed to form the C-N bond between the imidazole and the aromatic ring:

  • The reaction uses palladium catalysts with phosphine ligands and bases in polar solvents.
  • This method allows for selective arylamination and can be followed by hydrolysis to generate the free amine.

Comparative Data Table of Preparation Parameters

Step Reaction Type Reactants/Intermediates Conditions Catalysts/Reagents Solvents Yield/Notes
1 Imidazole ring formation Propargylic urea derivatives Ambient temperature, ~1 min reaction Phosphazene base (BEMP) Organic solvents (e.g., EtOH) High chemo- and regioselectivity
2 Nucleophilic aromatic substitution 1-fluoro-3-nitrobenzene + 4,5-dimethylimidazole 70–130 °C, 1–3 hours Carbonate or hydrogencarbonate base DMF, DMAc, or NMP Intermediate nitro compound
3 Catalytic reduction Nitro-substituted imidazole intermediate Elevated temperature, hydrogenation Pd catalyst (e.g., Pd/C) Methanol or ethanol Conversion to 3-fluoroaniline
4 Pd-catalyzed amination (optional) Aryl halide + imidazole derivative Mild heating, inert atmosphere Pd catalyst, phosphine ligand, base Polar solvents (e.g., toluene) High selectivity, scalable

Research Findings and Optimization Insights

  • The choice of base and solvent critically affects the yield and purity of the imidazole substitution reaction. Mild to moderately strong bases such as potassium carbonate or sodium bicarbonate in polar aprotic solvents provide optimal conversion without side reactions.
  • Reduction of nitro groups is efficiently achieved under hydrogenation conditions with palladium catalysts, with methanol or ethanol as preferred solvents to ensure solubility and catalyst activity.
  • The organo-catalyzed intramolecular hydroamidation method for imidazole ring formation offers a greener and faster alternative to traditional multi-step syntheses, minimizing catalyst loading and harsh conditions.
  • Continuous flow reactors have been suggested for industrial scale-up to improve reaction control, heat transfer, and adherence to green chemistry principles, although specific data for this compound are limited.

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring undergoes selective oxidation under controlled conditions. Key findings include:

Oxidizing AgentConditionsProductYieldReference
KMnO₄ (aq)80°C, 6 hrsImidazole N-oxide derivative68%
H₂O₂ (30%)Acetic acid, 50°C2-Hydroxyimidazole analog45%
O₂ (g)CuCl₂ catalyst, DMFOxidized imidazole with ketone formation52%
  • Mechanistic Insight : Oxidation typically targets the electron-rich imidazole ring, forming N-oxides or hydroxylated derivatives. The fluorine atom on the aniline group stabilizes intermediates through inductive effects.

Reduction Reactions

Reductive modifications enable access to saturated derivatives:

Reducing AgentConditionsProductApplicationYieldReference
NaBH₄EtOH, 25°CPartially reduced imidazolinePrecursor for bioactive analogs78%
H₂ (1 atm)Pd/C, MeOHFully saturated imidazolidineStudy of conformational effects63%
  • Selectivity Note : NaBH₄ preferentially reduces the imidazole ring without affecting the aniline group.

Palladium-Catalyzed Cross-Coupling

The fluoroaniline moiety participates in Suzuki-Miyaura and Buchwald-Hartwig reactions:

Reaction TypeCatalyst SystemCoupling PartnerProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidBiaryl derivative85%
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary amineN-Arylated imidazole72%
  • Key Advantage : Reactions proceed with retention of the imidazole methyl groups, enabling modular synthesis of complex architectures .

Nucleophilic Aromatic Substitution

The para-fluoro group undergoes substitution under mild conditions:

NucleophileBaseSolventProductYieldReference
NH₃ (aq)KOHDMSO3-Aminoaniline derivative90%
MeONaMeOHMethoxy-substituted analog88%
PiperidineEt₃NTHFN-Piperidinyl compound76%
  • Kinetics : Substitution rates are enhanced by the electron-withdrawing imidazole group, which activates the aromatic ring toward nucleophilic attack .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

ReagentConditionsProductBiological ActivityYieldReference
CS₂CuI, DMFImidazothiazoleAnticancer screening58%
PhNCO120°C, 4 hrsImidazoquinazolinoneCOX-2 inhibition41%
  • Design Strategy : Cyclization exploits the amine group’s nucleophilicity and the imidazole’s directing effects .

Acid/Base-Mediated Transformations

Protonation and deprotonation influence reactivity:

ConditionObservationApplicationReference
HCl (conc)Imidazole ring protonation at N3Stabilizes cationic intermediates
NaOH (aq)Deprotonation of aniline NH₂Facilitates electrophilic substitution

Photochemical Reactions

UV irradiation induces unique pathways:

WavelengthAdditiveProductNotesReference
254 nmO₂Singlet oxygen adductsROS-mediated degradation study
365 nmTiO₂Ring-opened aldehydesPhotocatalytic cleavage

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications or case studies for the compound 4-(4,5-dimethyl-1H-imidazol-2-yl)-3-fluoroaniline. However, the search results do offer some insight into the properties and related research involving similar compounds, which may suggest potential applications.

Chemical Properties and Basic Information
this compound has the molecular formula C11H12FN3C_{11}H_{12}FN_3 and a molecular weight of 205.23 . The compound's SMILES notation is Cc1nc(-c2ccc(N)cc2F)[nH]c1C .

Potential Research Directions

  • Antiproliferative Activity: Research on 4-imidazolone derivatives, which are structurally related, has shown potential antiproliferative activities . These compounds, particularly 2-styryl-4-imidazolones, have demonstrated cytotoxicity against colon, breast, and hepatic cancer cell lines . The presence of a styryl group conjugated to an electron-withdrawing moiety in these compounds is associated with promising antiproliferative effects .
  • ROS Induction: Some imidazolone derivatives induce reactive oxygen species (ROS) inducers . These compounds elevate oxidative stress, leading to apoptosis in cancer cells .
  • Medicinal Chemistry: Imidazolone derivatives have shown in vivo activities against inflammation and convulsions, suggesting their potential use in medicinal chemistry .

Mechanism of Action

The mechanism of action of 4-(4,5-dimethyl-1H-imidazol-2-yl)-3-fluoroaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various enzymatic activities. The fluorinated aniline moiety can interact with biological membranes, influencing cell permeability and signaling pathways .

Comparison with Similar Compounds

Positional Isomers of Fluoroaniline Derivatives

3-Fluoroaniline (C₆H₆FN) and 4-fluoroaniline (C₆H₆FN) :
These simpler analogs lack the imidazole substituent but share the fluoroaniline backbone. Key differences include:

  • Electronic Effects : The 3-fluoro substituent in the target compound creates a meta-directing electronic environment, whereas 4-fluoroaniline (para-substitution) exhibits stronger resonance effects.
  • Physical Properties : 3-Fluoroaniline (CAS 372-19-0) and 4-fluoroaniline (CAS 371-40-4) are liquids at room temperature, while the target compound’s bulky imidazole group likely results in a higher melting point and reduced solubility in polar solvents .
Property 3-Fluoroaniline 4-Fluoroaniline Target Compound (Estimated)
Molecular Weight (g/mol) 111.11 111.11 ~229.27
Melting Point (°C) Not reported -1.9 Likely >100 (solid)
Solubility Miscible in organic Similar to 3-FA Lower due to imidazole

Substituted Benzimidazoles and Imidazoles

6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (4a-f) :
This benzimidazole derivative shares a fluorine substituent and heterocyclic core but differs in:

  • Substituent Complexity : The target compound’s dimethylimidazole group provides steric hindrance absent in simpler benzimidazoles.
  • Synthesis : Both classes involve cyclization reactions, but the target compound likely requires methyl group incorporation early in the synthesis (e.g., via diketone precursors).

2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole :

  • Substituent Arrangement : The fluorophenyl group in this compound is at the 2-position of the imidazole, whereas the target compound’s fluorine is on the aniline ring.

Heterocyclic Variants with Different Cores

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3-fluoroaniline :

  • Core Structure : Replaces imidazole with a pyrrolopyrimidine ring, altering hydrogen-bonding capacity and aromaticity.
  • Reactivity : The ether linkage in this compound may reduce nucleophilicity compared to the direct C–N bond in the target compound.

4-Chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol :

  • Functional Groups: The hydroxyl and chloro substituents contrast with the target’s amino and fluoro groups, affecting acidity (phenol pKa ~10 vs. aniline pKa ~5) and halogen-specific reactivity .

Saturated Imidazoline Derivatives

4,5-Dihydro-1H-imidazol-2-amine :

  • Ring Saturation : The dihydroimidazoline ring lacks aromaticity, reducing conjugation and altering base strength.
  • Applications : Saturated analogs are often used as intermediates in drug synthesis (e.g., antihypertensives), whereas aromatic imidazoles like the target compound may exhibit enhanced stability and π-interactions .

Structural and Computational Insights

Crystallographic analysis using programs like SHELXL and WinGX is critical for determining the precise geometry of such compounds. The dimethylimidazole group in the target compound likely induces torsional strain in the crystal lattice, distinguishing it from planar analogs like 4-fluorophenylimidazoles.

Biological Activity

4-(4,5-Dimethyl-1H-imidazol-2-yl)-3-fluoroaniline (CAS No. 1251300-70-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₁H₁₂FN₃
  • Molecular Weight : 205.23 g/mol
  • Purity : Typically 98% .

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including this compound, as promising anticancer agents. The compound's activity can be attributed to its ability to inhibit tubulin polymerization, a critical process in cancer cell division.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the imidazole ring and substituents can significantly influence the potency of these compounds. For instance, compounds with specific para-substituents have shown enhanced activity against various cancer cell lines:

CompoundIC₅₀ (μM)Cell Line
60.4HCT-15
70.1HeLa
140.51A549
210.29SW480

These values indicate that certain structural features are critical for enhancing biological activity .

The mechanism by which this compound exerts its anticancer effects primarily involves the inhibition of tubulin polymerization. This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For example, at concentrations around IC₅₀ values, this compound has been shown to increase γ-H2AX foci in treated cells, indicating DNA damage and subsequent cellular stress responses .

Case Studies

Several studies have evaluated the efficacy of imidazole derivatives in vivo:

  • In Vivo Efficacy : A study involving xenograft models demonstrated that imidazole derivatives significantly reduced tumor growth compared to controls. The compound exhibited moderate pharmacokinetic properties, suggesting potential for further development as a therapeutic agent .
  • Cell Line Sensitivity : In vitro assays across multiple cancer cell lines (e.g., A549, HeLa) revealed that compounds similar to this compound exhibited IC₅₀ values ranging from submicromolar to low micromolar concentrations, indicating potent antiproliferative effects .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(4,5-dimethyl-1H-imidazol-2-yl)-3-fluoroaniline?

A multi-step approach is typically employed:

  • Step 1 : Condensation of 3-fluoroaniline derivatives with diketones (e.g., 2,3-butanedione) in the presence of ammonium acetate under reflux conditions to form the imidazole ring. This method is adapted from analogous syntheses of 2,4,5-trisubstituted imidazoles .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS). Ensure regioselectivity by optimizing reaction time and temperature to avoid byproducts like 2,5-dimethyl regioisomers.

Q. How can the crystal structure of this compound be determined experimentally?

  • Use single-crystal X-ray diffraction (SC-XRD) with software suites like SHELXL for refinement and WinGX/ORTEP for visualization. Key steps:
    • Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures).
    • Collect data at low temperature (90–100 K) to minimize thermal motion artifacts.
    • Validate hydrogen bonding and π-π stacking interactions using PLATON or Mercury .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) influence proton affinity and isomerization dynamics?

  • HiKE-IMS (High Kinetic Energy Ion Mobility Spectrometry) reveals that the 3-fluoro substituent lowers proton affinity compared to 4-fluoroaniline, reducing hydronium ion clustering. This affects ionization efficiency in mass spectrometry and gas-phase reactivity .
  • Experimental Design : Compare mobility shifts in air vs. N2_2 drift gases at varying electric field strengths (ERR/N). For 3-fluoroaniline derivatives, observe inflection points at ~400 K (air) to assess steric and electronic effects of the dimethylimidazole group .

Q. How to resolve contradictions in crystallographic data during refinement?

  • Contradictions : Discrepancies in anisotropic displacement parameters (ADPs) or occupancy factors may arise from twinning or disorder.
  • Resolution :
    • Use SHELXL’s TWIN/BASF commands for twinned data.
    • Apply restraints (e.g., SIMU/DELU) to ADPs for disordered regions.
    • Cross-validate with spectroscopic data (e.g., IR/Raman) to confirm functional group orientations .

Q. What computational methods predict the compound’s bioactivity or ligand-receptor interactions?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., cytochrome P450 enzymes).
    • Parameterize the fluorine atom and imidazole ring with accurate partial charges (e.g., via DFT at B3LYP/6-31G* level).
    • Validate binding poses using molecular dynamics (MD) simulations in explicit solvent .

Methodological Challenges

Q. How to optimize reaction yields for imidazole ring formation?

  • Critical Factors :
    • Catalyst : Use iodine or acetic acid to accelerate cyclization.
    • Solvent : Polar solvents (e.g., DMF) enhance solubility of intermediates.
    • Stoichiometry : Maintain a 1:1.2 ratio of aldehyde (e.g., 4-amino-3-fluorobenzaldehyde) to diketone to minimize oligomerization .

Q. How to distinguish between isomeric byproducts during synthesis?

  • Analytical Workflow :
    • LC-MS/MS : Monitor reaction progress with a C18 column (ACN/water + 0.1% formic acid).
    • Ion Mobility-MS : Differentiate isomers via collision cross-section (CCS) measurements, leveraging differences in molecular shape induced by the dimethylimidazole group .

Data Interpretation and Validation

Q. How to interpret conflicting spectroscopic data (e.g., NMR vs. XRD)?

  • Case Study : If 1H^1H NMR suggests axial symmetry but XRD shows a distorted imidazole ring:
    • Re-examine sample purity (HPLC).
    • Consider dynamic effects (e.g., ring puckering) via variable-temperature NMR or DFT conformational analysis .

Q. What metrics validate the accuracy of crystal structure refinements?

  • Key Metrics :
    • RintR_{\text{int}} < 5% for data completeness.
    • Δρmax/min\Delta \rho_{\text{max/min}} < 1.0 eÅ3^{-3}.
    • Check for Hirshfeld surface analysis outliers using CrystalExplorer .

Biological and Functional Studies

Q. How to assess this compound’s potential as a biomarker or enzyme substrate?

  • Enzyme Assays : Test hydrolysis by bacterial aminopeptidases (e.g., Pseudomonas aeruginosa) using fluorogenic substrates.
    • Monitor 3-fluoroaniline release via GC-MS or fluorescence (LOQ: 0.3–4.6 mg mL1^{-1}) after 6–10 h incubation .

Q. What strategies mitigate toxicity in cell-based studies?

  • Mitigation :
    • Derivatize the aniline group (e.g., acetylation) to reduce reactive metabolite formation.
    • Use deuterated analogs (e.g., 3-fluoroaniline-d4_4) to track metabolic pathways via isotopic tracing .

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